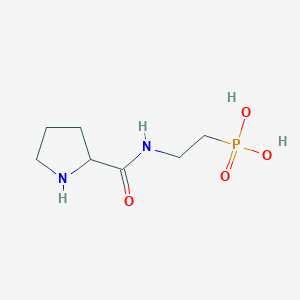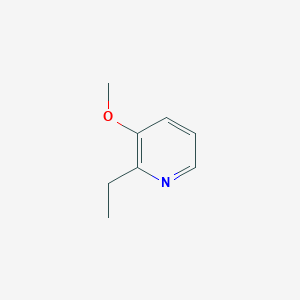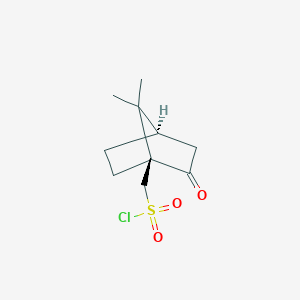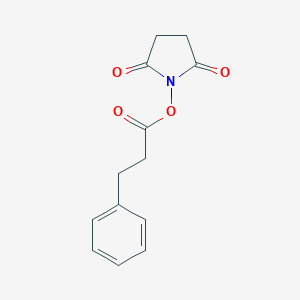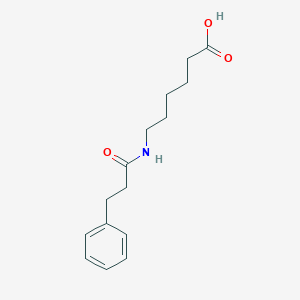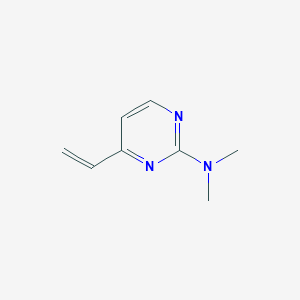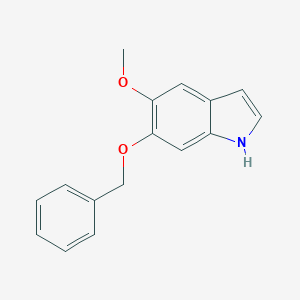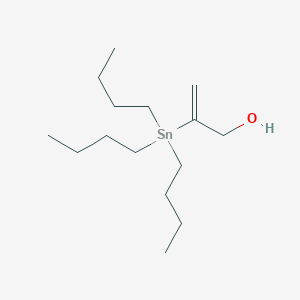
2-Tributyltin-allyl-1-ol
Overview
Description
2-Propen-1-ol, 2-(tributylstannyl)- is an organotin compound with the molecular formula C15H32OSn It is a derivative of propenol, where a tributylstannyl group is attached to the second carbon atom
Mechanism of Action
Target of Action
The primary target of 2-Tributyltin-allyl-1-ol is the Epidermal Growth Factor (EGF) . EGF plays a crucial role in the regulation of cell growth, proliferation, and differentiation by binding to its receptor EGFR .
Mode of Action
This compound interacts with EGF, potentially influencing the development of new therapies targeting EGF receptors . It has also been studied for its potential interactions with drugs such as afatinib and paroxetine, indicating its possible role in drug metabolism and pharmacokinetics .
Biochemical Pathways
The compound has been investigated for its effects on hepcidin , a key regulator of iron homeostasis . Hepcidin regulates the entry of iron into the circulation by binding to the iron export protein ferroportin located on the basolateral surface of gut enterocytes and the plasma membrane of reticuloendothelial cells .
Result of Action
Studies suggest that this compound may modulate hepcidin expression, influencing iron absorption and utilization in the body . This modulation could have significant effects at the molecular and cellular levels, potentially impacting processes like red blood cell production.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in chloroform, dichloromethane, and methanol suggests that the compound’s action may be influenced by the solvent environment. Additionally, storage conditions can impact the compound’s stability, with recommendations to store the compound at temperatures below -15°C .
Biochemical Analysis
Biochemical Properties
2-Tributyltin-allyl-1-ol has been studied for its potential interactions with drugs such as afatinib and paroxetine, indicating its possible role in drug metabolism and pharmacokinetics . It has been found to interact with epidermal growth factor (EGF) and may have implications in the development of new therapies targeting EGF receptors .
Cellular Effects
This compound has been investigated for its effects on hepcidin, a key regulator of iron homeostasis . Studies suggest that this compound may modulate hepcidin expression and influence iron absorption and utilization in the body .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with epidermal growth factor (EGF) and its potential role in drug metabolism and pharmacokinetics . It may modulate hepcidin expression and influence iron absorption and utilization in the body .
Temporal Effects in Laboratory Settings
It has been used as a solvent in various research experiments due to its solubility .
Metabolic Pathways
It has been studied for its potential interactions with drugs such as afatinib and paroxetine, indicating its possible role in drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-(tributylstannyl)- typically involves the reaction of propenol with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Toluene or hexane
- Radical initiator: Azobisisobutyronitrile (AIBN)
Industrial Production Methods
Industrial production of 2-Propen-1-ol, 2-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-ol, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane.
Substitution: The tributylstannyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2-Propen-1-ol, 2-(tributylstannyl)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol, 2-(trimethylstannyl)-: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
2-Propen-1-ol, 2-(triethylstannyl)-: Similar structure but with a triethylstannyl group instead of a tributylstannyl group.
2-Propen-1-ol, 2-(triphenylstannyl)-: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.
Uniqueness
2-Propen-1-ol, 2-(tributylstannyl)- is unique due to the presence of the bulky tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.
Properties
IUPAC Name |
2-tributylstannylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1,3H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECYMFRAJIXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447462 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84666-30-8 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



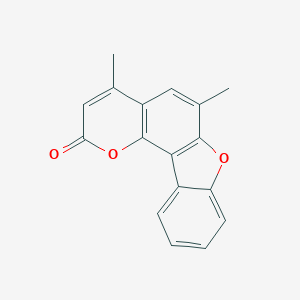
![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
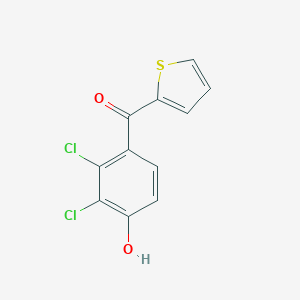
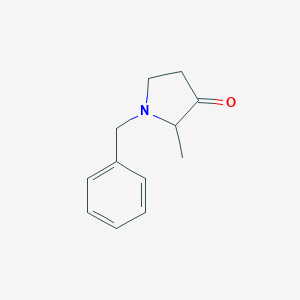
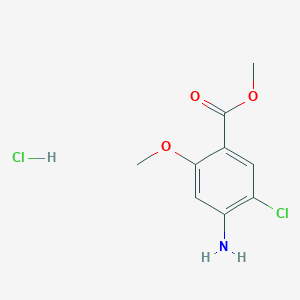
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
